molecular formula C17H17ClO6 B3429918 Gris-PEG CAS No. 78739-00-1

Gris-PEG

Cat. No. B3429918
CAS RN: 78739-00-1
M. Wt: 352.8 g/mol
InChI Key: DDUHZTYCFQRHIY-UHFFFAOYSA-N
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Description

Gris-PEG, also known as griseofulvin ultramicrosize, is an antibiotic derived from a species of Penicillium . It is used to treat various types of fungal infections .


Synthesis Analysis

Gris-PEG is a eutectic mixture of griseofulvin and polyethylene glycol (PEG) . The synthesis involves the reaction of griseofulvin with PEG at specific weight ratios .


Molecular Structure Analysis

The molecular formula of Gris-PEG is C17H17ClO6. The IUPAC name is 7-chloro-3’,4,6-trimethoxy-5’-methylspiro [1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione.


Chemical Reactions Analysis

The process of PEGylation involves the covalent attachment of PEG to griseofulvin . The reaction is carried out using N-hydroxysuccinimide (NHS) esters, which react with primary amine groups by nucleophilic attack, forming amide bonds .


Physical And Chemical Properties Analysis

Gris-PEG is a white to creamy white, odorless powder . It is very slightly soluble in water, soluble in acetone, dimethylformamide, and chloroform, and sparingly soluble in alcohol .

Scientific Research Applications

Solid Dispersion Technology

Gris-PEG, also known as Polyethylene Glycol (PEG), is extensively used in solid dispersion technology . This technology is preferred to prepare efficacious forms of BCS class-II/IV APIs . PEG improves the dissolution and stability of these APIs .

Drug Delivery

PEG is used in drug delivery systems . It can be used as linkers for antibody-drug conjugates (ADCs) or as a surface coating on nanoparticles to improve systemic drug delivery .

Bioconjugation

PEG is used for bioconjugation . Monofunctional PEGs, which contain a single chemically-reactive end, are used for PEGylation, surface conjugation, and nanoparticle coating .

Tissue Engineering

PEG hydrogels are water-swollen, three-dimensional, polymer networks resistant to protein adhesion and biodegradation . These hydrogels are produced by crosslinking reactive PEG end groups and are commonly used in tissue engineering .

Immune System Response

Fulvic acid, another name for Gris-PEG, has been shown to improve disease resistance, increase immune defenses, fight inflammation, and enhance antioxidant activity . These properties may bolster immune health .

Neurodegenerative Disorders

Fulvic acid shows potential with neurodegenerative disorders because it may interfere with the buildup of proteins that speed up the development of brain diseases like Alzheimer’s disease .

Chronic Inflammatory Diseases

Fulvic acid has been shown to have potential for preventing chronic inflammatory diseases like diabetes .

Gastrointestinal Function

Fulvic acid could help with gastrointestinal function . It’s been suggested that it can aid in digestion and overall gut health .

Safety And Hazards

Gris-PEG is generally safe for use, but it does have some potential side effects and warnings. For instance, it should not be used for prophylaxis of fungal infections as its safety and efficacy for this purpose have not been established . Severe skin reactions can occur .

Future Directions

While Gris-PEG has been a first-line therapy for tinea capitis since the 1960s, it has been falling out of favor due to significant treatment failure, high cost, and long duration of treatment . Other antifungal agents are being researched as alternatives .

properties

IUPAC Name

7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859239
Record name 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gris-PEG

CAS RN

6915-11-3, 78739-00-1
Record name Spiro(benzofuran-2(3H),1'-(2)cyclohexene)-3,4'-dione, 7-chloro-2',4,6-trimethoxy-6'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name griseofulvin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name griseofulvin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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